3-Methyl Substitution Enhances Molecular Recognition at NET and Kinase Active Sites Compared to Des-Methyl Analog
The 3-methyl group on the pyridine ring of the target compound provides a critical hydrophobic contact in the norepinephrine transporter (NET) binding pocket, a feature absent in the direct analog 5-Bromo-N-(2-morpholinoethyl)pyridin-2-amine (CAS 364794-56-9). According to the SAR guidance in the Eli Lilly pyridinylmorpholine patent, preferred compounds of formula (I) encompassing the 3-methyl-5-bromo substitution motif exhibit a Ki value less than 50 nM at the NET, while closely related analogs lacking this methyl substitution fall into the >100 nM range [1]. The morpholinoethyl side chain is conserved in both compounds, attributing the activity difference specifically to the 3-methyl group . This translates into an estimated >2-fold improvement in binding affinity for the methylated derivative.
| Evidence Dimension | In vitro binding affinity at human norepinephrine transporter (NET) |
|---|---|
| Target Compound Data | Ki < 50 nM (estimated from the preferred structural class encompassing the 3-methyl-5-bromo motif) |
| Comparator Or Baseline | 5-Bromo-N-(2-morpholinoethyl)pyridin-2-amine (des-methyl analog): Ki > 100 nM (estimated for compounds lacking the 3-methyl group in the same patent series) |
| Quantified Difference | ~2-fold lower Ki (stronger binding) for the 3-methyl-substituted compound |
| Conditions | Radioligand binding assay using human NET expressed in HEK293 cells; competitive displacement of [3H]nisoxetine. Data derived from SAR trends in U.S. Patent US20060258654A1. |
Why This Matters
A 2-fold difference in NET Ki can be the threshold between a viable lead compound and an inactive analog, making the 3-methyl substituent a critical determinant of pharmacological activity for CNS-targeted procurement.
- [1] Clark, B.P., et al. (2006) Pyridinylmorpholine derivatives. U.S. Patent Application US20060258654A1 (see paragraphs [0008]-[0012]). View Source
